3-Amino-5-methylthiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Amino-5-methylthiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiophene-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.
3-Methyl-2-thiophenecarboxylic acid: Lacks the amino group present in 3-Amino-5-methylthiophene-2-carboxylic acid.
Biological Activity
3-Amino-5-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C6H8NO2S, with a molecular weight of approximately 172.20 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including D-amino acid oxidase (DAO), which is implicated in neurodegenerative diseases. Structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance inhibitory potency .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate activity |
Escherichia coli | 64 µg/mL | Lower sensitivity |
Pseudomonas aeruginosa | 16 µg/mL | High sensitivity |
These findings suggest that the compound exhibits varying degrees of antimicrobial activity, with notable effectiveness against Pseudomonas aeruginosa.
Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound on several cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
---|---|---|
HepG2 (Liver carcinoma) | 15 | 0.5 |
MCF7 (Breast carcinoma) | 20 | 0.4 |
HCT116 (Colorectal) | 25 | 0.6 |
The compound demonstrated significant cytotoxicity against HepG2 cells, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI highlighted that derivatives of thiophene compounds, including variations of this compound, showed promising results against various cancer cell lines, reinforcing the need for further investigation into its anticancer properties .
- Enzyme Inhibition Studies : Research conducted on thiophene derivatives indicated that modifications in the amino and carboxylic functional groups could enhance their efficacy as DAO inhibitors, with some derivatives showing IC50 values as low as 0.09 µM, suggesting high potency .
- Microwave-Assisted Synthesis : Innovative synthesis methods have been explored to improve yield and efficiency in producing thiophene derivatives, including microwave-assisted techniques that could facilitate faster development of biologically active compounds .
Properties
IUPAC Name |
3-amino-5-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,7H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZJNAXCPGYTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600521 |
Source
|
Record name | 3-Amino-5-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-53-8 |
Source
|
Record name | 3-Amino-5-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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